molecular formula C4H5ClO2 B088262 2-Chlorocyclopropane-1-carboxylic acid CAS No. 1258298-11-1

2-Chlorocyclopropane-1-carboxylic acid

Cat. No. B088262
M. Wt: 120.53 g/mol
InChI Key: KIOFZHBEJQGHPB-UHFFFAOYSA-N
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Description

2-Chlorocyclopropane-1-carboxylic acid, commonly known as CCPCA, is a cyclic amino acid that has gained significant attention in the scientific community due to its unique properties and potential applications. CCPCA is a versatile compound that has been used in various fields such as medicine, agriculture, and material science.

Scientific Research Applications

Rhizobitoxine Production in Bradyrhizobium elkanii

Rhizobitoxine, an ethylene synthesis inhibitor produced by Bradyrhizobium elkanii, has been studied for its effect on nodulation and competitiveness on Macroptilium atropurpureum. The research indicates that rhizobitoxine enhances nodulation and competitiveness, suggesting a potential application in agriculture for improving crop yield through enhanced nodulation efficiency (Yuhashi et al., 2000).

Chemical Synthesis Techniques

Ring-opening 1,3-dichlorination of donor-acceptor cyclopropanes by iodobenzene dichloride has been explored as a method to produce ring-opened products bearing chlorine atoms. This technique allows for the synthesis of various compounds with potential applications in organic synthesis and materials science (Garve et al., 2014).

Role as an Ethylene-Independent Growth Regulator

1-Aminocyclopropane 1-carboxylic acid (ACC) is identified as a direct precursor of the plant hormone ethylene. Recent evidence suggests ACC may also play a signaling role independent of ethylene biosynthesis. This finding opens new avenues for research into how ACC regulates plant development, cell wall signaling, and response to pathogen virulence, highlighting its potential in agricultural biotechnology for crop improvement (Polko & Kieber, 2019).

Synthesis of Novel Tobacco Flavor

The synthesis of 2-(2-Hydroxyphenyl) cyclopropane-1-carboxylic acid (HCCA) demonstrates an application in flavor and fragrance chemistry. This compound was prepared via a series of reactions starting from 2-methoxystyrene, showcasing a potential route for large-scale synthesis for industrial applications in the flavor and fragrance industry (Xin-y, 2013).

Bioactivity of Cyclopropanecarboxylic Acid Derivatives

The bioactivity of cyclopropanecarboxylic acid derivatives has been investigated, with findings indicating significant herbicidal and fungicidal activities. Such studies provide a foundation for the development of new agrochemicals based on cyclopropanecarboxylic acid frameworks, potentially leading to more effective and environmentally friendly pesticides (Tian et al., 2009).

properties

IUPAC Name

2-chlorocyclopropane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H5ClO2/c5-3-1-2(3)4(6)7/h2-3H,1H2,(H,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KIOFZHBEJQGHPB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C1Cl)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H5ClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10902465
Record name NoName_1708
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10902465
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

120.53 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chlorocyclopropane-1-carboxylic acid

CAS RN

1258298-11-1
Record name 2-chlorocyclopropane-1-carboxylic acid
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